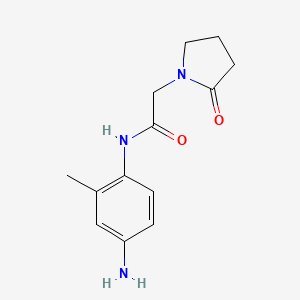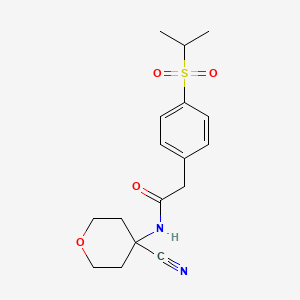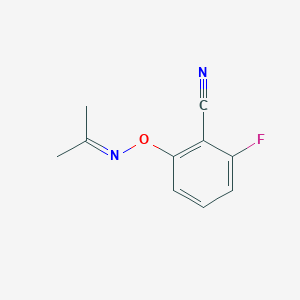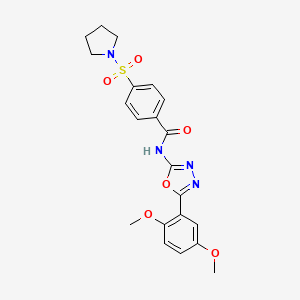![molecular formula C11H7F3N2O2 B2594515 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid CAS No. 1359735-10-6](/img/structure/B2594515.png)
1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Molecular Structure Analysis
The molecular structure of related compounds like 2-(Trifluoromethyl)phenylacetic acid has been analyzed . It has a molecular formula of C9H7F3O2 and an average mass of 204.146 Da .Chemical Reactions Analysis
2-(Trifluoromethyl)phenylboronic acid can be used to prepare 2-nitro-6-(trifluoromethyl)phenylboronic acid by nitration reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like 2-(Trifluoromethyl)phenylacetic acid have been analyzed . It has a density of 1.2±0.1 g/cm3, boiling point of 252.5±40.0 °C at 760 mmHg, and vapour pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Anticancer Applications
Research has demonstrated the potential of compounds similar to 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid in the treatment of cancer. For instance, a study on substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters revealed significant antiproliferative effects against breast cancer cell lines, showcasing the potential of these compounds in developing effective cancer therapeutics (Karthikeyan et al., 2017).
Coordination Chemistry and Material Science
Imidazole-based ligands are widely used in constructing metal-organic frameworks (MOFs) and coordination polymers due to their versatile coordination modes and potential applications in photocatalysis and luminescence. For example, research on the synthesis of coordination complexes for the degradation of methyl violet dye and the construction of metal–organic frameworks from imidazole-based multi-carboxylate ligands highlights the importance of these compounds in developing new materials with potential environmental applications (Lu et al., 2021) and (Zhou et al., 2016).
Enzyme Inhibition
The structural features of this compound derivatives make them suitable candidates for enzyme inhibition. Studies have identified these compounds as potential inhibitors of xanthine oxidase, an enzyme involved in purine metabolism, which is a target for treating gout and related conditions (Baldwin et al., 1975).
Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, 3-[2-(Trifluoromethyl)phenyl]propionic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-8(7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJDCZHRORFZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Azaspiro[3.4]octan-6-ylmethanol](/img/structure/B2594432.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594437.png)
![1-[(4-{2-[3,4-dihydro-1(2H)-naphthalenyliden]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2594439.png)
![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2594440.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2594446.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2594455.png)
